molecular formula C9H7BrClFO B1444442 1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone CAS No. 395639-63-1

1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone

Cat. No. B1444442
M. Wt: 265.5 g/mol
InChI Key: WOTJEJVXXNFKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09326985B2

Procedure details

A mixture of sodium chloride (333 g, 5.69 mol) and aluminum trichloride (1270 g, 9.52 mol) was added to 144c (210 g, 0.79 mol) in several portions at 130° C. See FIG. 3. The neat reaction mixture was then stirred at 180° C. After 5 h the reaction mixture was poured into a stirred solution of ice water (1000 mL) and concentrated HCl (100 mL). The quenched reaction was stirred for 40 min and then extracted with DCM (4000 mL×3). The combined organic phase was washed with saturated NaHCO3 solution (1000 mL), brine (2000 mL×2), dried with anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel chromatography (PE/EA=50/1, 10/1) to afford 55.0 g (30.4%) of 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one 144d. 1H NMR (400 MHz, CDCl3) δ 7.37 (s, 1H), 7.10-7.12 (d, J=8.4 Hz, 1H), 3.04-3.10 (m, 2H), 2.50-2.66 (m, 2H).
Quantity
333 g
Type
reactant
Reaction Step One
Quantity
1270 g
Type
reactant
Reaction Step One
Name
Quantity
210 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Na+].[Cl-].[Cl-].[Cl-].[Al+3].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([C:14](=[O:18])[CH2:15][CH2:16]Cl)=[C:10]([F:19])[CH:9]=1>Cl>[Br:7][C:8]1[CH:13]=[C:12]2[C:11](=[C:10]([F:19])[CH:9]=1)[C:14](=[O:18])[CH2:15][CH2:16]2 |f:0.1,2.3.4.5|

Inputs

Step One
Name
Quantity
333 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
1270 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Two
Name
Quantity
210 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(CCCl)=O)F
Step Three
Name
ice water
Quantity
1000 mL
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
The neat reaction mixture was then stirred at 180° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The quenched reaction
STIRRING
Type
STIRRING
Details
was stirred for 40 min
Duration
40 min
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (4000 mL×3)
WASH
Type
WASH
Details
The combined organic phase was washed with saturated NaHCO3 solution (1000 mL), brine (2000 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (PE/EA=50/1, 10/1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CCC(C2=C(C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: PERCENTYIELD 30.4%
YIELD: CALCULATEDPERCENTYIELD 30.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.